molecular formula C14H8BrN3O3 B1269407 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 429624-16-8

3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B1269407
M. Wt: 346.13 g/mol
InChI Key: DBJSUPPXHAHSSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including compounds related to "3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole," involves several key steps, such as the formation of the oxadiazole ring through dehydration reactions or cyclization processes. Compounds like 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one are synthesized and characterized using NMR and IR spectroscopy, highlighting the importance of these techniques in confirming the structure of synthesized oxadiazole derivatives (Ustabaş et al., 2020).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often studied through crystallographic and spectroscopic methods. These analyses reveal the planarity of the oxadiazole ring and its conjugation with adjacent phenyl rings, which is crucial for understanding the electronic properties and reactivity of these compounds. For example, compounds with similar structures have been shown to have planar configurations that are essential for their interactions and biological activities (Batista, Carpenter, & Srivastava, 2000).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, including substitutions and cyclization, which are influenced by their electronic and steric properties. The presence of electron-withdrawing or electron-donating groups on the phenyl rings attached to the oxadiazole moiety affects the reactivity and types of chemical transformations these compounds can undergo. Studies like those on nitration reactions of oxadiazole derivatives illustrate the impact of substituents on reaction pathways and product distributions (Blackhall, Brydon, Sagar, & Smith, 1980).

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Antibacterial Activity : 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole derivatives have shown significant antibacterial activity. For instance, compounds synthesized from phenyl acetic acid derivatives and thiosemicarbazide exhibited notable antibacterial effectiveness against Salmonella typhi. This suggests their potential in combating specific bacterial infections (Salama, 2020).
  • Antimicrobial Properties : Some derivatives of 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole have been reported to possess considerable antimicrobial properties. For instance, S-substituted derivatives of this compound were synthesized and evaluated against a range of bacteria, including gram-negative and gram-positive strains, showing significant activity relative to standard drugs (Aziz‐ur‐Rehman et al., 2013).

Liquid Crystalline Properties

  • Mesogenic Materials : Derivatives of 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole have been utilized in the synthesis of mesogenic materials. Notably, a series bearing 1,3,4-oxadiazole ring with a nitro terminal group displayed various liquid crystalline mesophases, suggesting their potential application in liquid crystal technology (Abboud, Lafta, & Tomi, 2017).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Certain 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. For instance, studies have shown these compounds can act as corrosion inhibitors for mild steel in hydrochloric acid medium, offering insights into their potential industrial applications in protecting metals against corrosion (Kalia et al., 2020).

Biological Activity and Drug Development

  • Central Nervous System Activity : Certain 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole derivatives have shown promising results in central nervous system (CNS) depressant activities, highlighting their potential in developing drugs for treating CNS-related disorders (Singh et al., 2012).

properties

IUPAC Name

3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3/c15-11-6-4-9(5-7-11)13-16-14(21-17-13)10-2-1-3-12(8-10)18(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJSUPPXHAHSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351451
Record name 3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

CAS RN

429624-16-8
Record name 3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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